5-Bromo-2-methylpyrimidin-4-OL

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

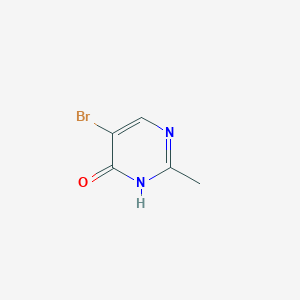

5-Bromo-2-methylpyrimidin-4-OL is a heterocyclic organic compound with the molecular formula C5H5BrN2O. It is a derivative of pyrimidine, characterized by the presence of a bromine atom at the 5th position, a methyl group at the 2nd position, and a hydroxyl group at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methylpyrimidin-4-OL typically involves the bromination of 2-methylpyrimidin-4-OL. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile. The reaction is carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methylpyrimidin-4-OL can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

Oxidation: The hydroxyl group can be oxidized to a carbonyl group under suitable conditions.

Reduction: The compound can be reduced to remove the bromine atom or to modify the pyrimidine ring.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products Formed

Nucleophilic substitution: Formation of substituted pyrimidines.

Oxidation: Formation of 5-bromo-2-methylpyrimidin-4-one.

Reduction: Formation of 2-methylpyrimidin-4-OL.

Scientific Research Applications

Medicinal Chemistry

Synthesis of Pharmaceutical Compounds

5-Bromo-2-methylpyrimidin-4-OL serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to participate in reactions that yield biologically active derivatives. Notably, it has been utilized in the synthesis of nucleic acid-targeting drugs and enzyme inhibitors.

Case Study: Synthesis of Pyridine Derivatives

A study demonstrated the application of this compound in the palladium-catalyzed Suzuki cross-coupling reaction, which produced novel pyridine derivatives. The reaction involved arylboronic acids and resulted in moderate to good yields of products with potential anti-thrombolytic and antimicrobial activities .

| Compound | Yield (%) | Anti-thrombolytic Activity (%) | Antimicrobial Activity (E. coli Inhibition %) |

|---|---|---|---|

| 4a | 65 | 21.51 | 83.90 |

| 4b | 70 | 41.32 | 87.36 |

| 4f | 75 | - | 91.95 |

Enzyme Inhibition

Research indicates that derivatives of this compound exhibit significant enzyme inhibition properties, particularly against microbial enzymes critical for cell wall synthesis. The compound's bromine atom enhances its binding affinity to various biological targets, making it a candidate for further pharmacological studies.

Biological Studies Overview

The compound has shown promise in:

- Antimicrobial Applications : Exhibiting activity against bacterial strains such as Escherichia coli.

- Anti-thrombolytic Activity : Demonstrating potential in inhibiting clot formation, which is critical for developing treatments for thrombotic diseases.

Material Science

Synthesis of Functional Materials

This compound is also explored for its applications in material science, particularly in creating functional materials like liquid crystals. The compound's ability to form chiral dopants through reactions with other organic compounds has been investigated, revealing potential uses in advanced material applications .

Chemical Properties and Reactions

This compound can undergo several chemical reactions:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.

- Reduction : The compound can be reduced to modify its functional groups.

Reactions Overview Table

| Reaction Type | Conditions | Major Products |

|---|---|---|

| Nucleophilic Substitution | Polar aprotic solvents | Substituted pyrimidines |

| Oxidation | Potassium permanganate | 5-Bromo-2-methylpyrimidin-4-one |

| Reduction | Pd/C catalyst under H₂ atmosphere | 2-Methylpyrimidin-4-OL |

Mechanism of Action

The mechanism of action of 5-Bromo-2-methylpyrimidin-4-OL involves its interaction with biological targets such as enzymes and receptors. The bromine atom and hydroxyl group play crucial roles in binding to active sites, thereby modulating the activity of the target molecules. The compound can inhibit specific enzymes by mimicking the natural substrates or by binding to allosteric sites .

Comparison with Similar Compounds

Similar Compounds

5-Bromo-2-methylpyrimidine: Lacks the hydroxyl group at the 4th position.

2-Methylpyrimidin-4-OL: Lacks the bromine atom at the 5th position.

5-Bromo-4-hydroxy-2-methylpyrimidine: Another name for 5-Bromo-2-methylpyrimidin-4-OL.

Uniqueness

This compound is unique due to the presence of both the bromine atom and the hydroxyl group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile modifications and applications in various fields .

Biological Activity

5-Bromo-2-methylpyrimidin-4-OL is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a bromine atom and a hydroxyl group, which are crucial for its interaction with biological targets. The following sections detail its synthesis, biological activity, mechanisms of action, and relevant case studies.

This compound has the molecular formula C5H5BrN2O and a molar mass of 189.01 g/mol. Its structure allows for various chemical reactions, including nucleophilic substitutions and oxidation processes, which can lead to the formation of different derivatives that may exhibit enhanced biological activities .

Biological Activity

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Escherichia coli, with inhibition rates reaching up to 91.95% in certain derivatives . The compound's structural similarities to nucleotides allow it to interfere with nucleic acid metabolism in pathogens.

2. Enzyme Inhibition

The compound acts as an inhibitor of specific enzymes due to its ability to mimic natural substrates or bind to allosteric sites. This mechanism can disrupt essential biological processes in microorganisms, thereby enhancing its potential as an antibacterial agent .

3. Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models .

The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition and receptor binding. The bromine atom enhances lipophilicity, allowing better cell membrane penetration, while the hydroxyl group facilitates hydrogen bonding with target proteins . This dual action can modulate enzyme activity and disrupt signaling pathways critical for pathogen survival.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Properties

IUPAC Name |

5-bromo-2-methyl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c1-3-7-2-4(6)5(9)8-3/h2H,1H3,(H,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXBZTJGZVILJIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=O)N1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70541475 |

Source

|

| Record name | 5-Bromo-2-methylpyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70541475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1676-57-9 |

Source

|

| Record name | 5-Bromo-2-methylpyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70541475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.